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Compound of Interest

Compound Name: ent-8-Hydroxy Efavirenz

CAS No.: 342621-26-5

Cat. No.: B120399

Get Quote

Executive Summary
ent-8-Hydroxy Efavirenz (CAS: 342621-26-5) is the 8-hydroxylated metabolite derived from

the (R)-enantiomer of the antiretroviral drug Efavirenz.[1] While the clinically approved

Efavirenz consists of the (S)-enantiomer, the "ent" (enantiomeric) forms serve as critical

analytical standards in pharmaceutical development. This metabolite is pharmacologically

inactive against HIV-1 reverse transcriptase but holds significant value in chiral purity profiling,

mechanistic toxicology, and stereoselective metabolic phenotyping.

This guide details the physicochemical identity, metabolic pathways, and validated analytical

protocols for isolating and quantifying ent-8-Hydroxy Efavirenz, distinguishing it from the

neurotoxic (S)-8-Hydroxy Efavirenz metabolite.

Chemical Identity & Stereochemical Context
To understand the significance of ent-8-Hydroxy Efavirenz, one must delineate the

stereochemical relationships within the Efavirenz metabolic cascade. Efavirenz contains a

chiral center at the C4 position of the benzoxazinone ring.[2]
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Compound Stereochemistry Biological Activity Role

Efavirenz (EFV) (S)-configuration Potent HIV-1 NNRTI
Active Pharmaceutical

Ingredient (API)

ent-Efavirenz (R)-configuration Inactive Enantiomeric Impurity

8-OH-Efavirenz (S)-configuration
Inactive (HIV);

Neurotoxic

Major Metabolite

(CYP2B6)

ent-8-OH-Efavirenz (R)-configuration Inactive
Analytical Standard /

Control

Chemical Name: (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-

(trifluoromethyl)-2H-3,1-benzoxazin-2-one.[1] Molecular Formula: C₁₄H₉ClF₃NO₃ Molecular

Weight: 331.67 g/mol

Stereoselective Metabolic Pathway
The metabolism of Efavirenz is highly stereoselective. The cytochrome P450 isozyme CYP2B6

is the primary catalyst for the 8-hydroxylation. However, the enzyme exhibits distinct kinetics for

the (S) and (R) enantiomers.

Figure 1: Stereoselective metabolism of Efavirenz enantiomers by CYP2B6.

Applications in Drug Development
A. Chiral Purity Validation
Regulatory bodies (FDA, EMA) require rigorous control of enantiomeric impurities. If trace

amounts of (R)-Efavirenz exist in the drug product, they will be metabolized to ent-8-Hydroxy
Efavirenz.

Protocol: Use ent-8-Hydroxy Efavirenz as a reference standard in LC-MS/MS assays to

ensure the signal quantified as the "toxic 8-OH metabolite" is solely the (S)-isomer and not

the (R)-isomer.

B. Mechanistic Toxicology Control
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The (S)-8-Hydroxy metabolite is a potent neurotoxin that induces dendritic spine loss in

neurons.[3]

Usage: ent-8-Hydroxy Efavirenz serves as a negative control in in vitro neurotoxicity

assays. By comparing the (S) and (R) metabolites, researchers can prove that the toxicity is

stereospecific (receptor-mediated) rather than a non-specific chemical effect.

Analytical Methodology: Chiral Separation
Separating the enantiomers of 8-Hydroxy Efavirenz requires chiral stationary phases (CSPs).

[4] Standard reverse-phase C18 columns cannot resolve these stereoisomers.

Protocol: Chiral HPLC Separation
Objective: Baseline resolution of (S)-8-OH-EFV and (R)-8-OH-EFV (ent-8-Hydroxy Efavirenz).

Reagents & Equipment:

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

Detection: UV at 250 nm or MS/MS (MRM mode).

Step-by-Step Workflow:

Preparation of Mobile Phase:

Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

Add 0.1% TFA to suppress ionization of the phenolic hydroxyl group, sharpening peak

shape.

Note: Degas via ultrasonication for 15 minutes to prevent bubble formation in the chiral

column.

Sample Preparation:

Dissolve 1 mg of ent-8-Hydroxy Efavirenz standard in 1 mL of Ethanol (HPLC grade).
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Prepare a racemic mixture (mix 1:1 with (S)-8-OH-EFV) to establish resolution

parameters.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.[2]

Temperature: 25°C (Strict control required; chiral recognition is temperature-sensitive).

Injection Volume: 10 µL.

Data Analysis (Expected Results):

Retention Time (R-isomer): ~7.5 min.[5][6]

Retention Time (S-isomer): ~9.2 min.[5][6]

Resolution (Rs): > 1.5 (Baseline separation).

Figure 2: Chiral HPLC separation logic for resolving Efavirenz metabolite enantiomers.

Biological Validation: Inactivity Confirmation
To confirm the "inactive" status of ent-8-Hydroxy Efavirenz, it must be tested against HIV-1

Reverse Transcriptase (RT).

Protocol: HIV-1 RT Inhibition Assay
Objective: Determine the IC50 of ent-8-Hydroxy Efavirenz compared to the parent drug.

Enzyme System: Recombinant HIV-1 Reverse Transcriptase.

Substrate: Poly(rA)·oligo(dT) template-primer.

Tracer: [³H]-dTTP (Tritiated Thymidine Triphosphate).

Procedure:
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Incubate HIV-1 RT with varying concentrations (0.1 nM – 10 µM) of ent-8-Hydroxy
Efavirenz for 30 mins at 37°C.

Add [³H]-dTTP and template-primer to initiate DNA synthesis.

Incubate for 60 mins.

Precipitate DNA using 10% Trichloroacetic acid (TCA).

Measure incorporated radioactivity via liquid scintillation counting.

Validation Criteria:

Efavirenz (Control): IC50 < 5 nM.

ent-8-Hydroxy Efavirenz: IC50 > 1000 nM (Indicates inactivity).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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